molecular formula C18H23N3O3 B2855892 5-cyclohexyl-3-(2-hydroxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione CAS No. 1005061-98-2

5-cyclohexyl-3-(2-hydroxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione

Cat. No. B2855892
CAS RN: 1005061-98-2
M. Wt: 329.4
InChI Key: LUAULCKNWSNUHE-UHFFFAOYSA-N
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Description

Pyrazole derivatives, such as the one you mentioned, are heterocyclic chemical compounds with a natural or synthetic origin . Their nitrogen-based hetero-aromatic ring structure is a remarkable scaffold for the synthesis and development of many new promising drugs .


Synthesis Analysis

While specific synthesis methods for your compound are not available, pyrazole derivatives are often synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives is typically verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives can be quite diverse, depending on the specific compound and the conditions. For example, some pyrazole derivatives have been used in catalytic protodeboronation .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary greatly depending on their specific structure. For example, the molecular weight of a similar compound, 2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole, is 182.05 .

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary widely depending on their specific structure and the biological system they interact with. For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .

Future Directions

Pyrazole derivatives have been the focus of many research studies due to their confirmed biological and pharmacological activities . They are considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents , suggesting promising future directions in drug development.

properties

IUPAC Name

5-cyclohexyl-3-(2-hydroxyphenyl)-1-methyl-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-20-16-14(15(19-20)12-9-5-6-10-13(12)22)17(23)21(18(16)24)11-7-3-2-4-8-11/h5-6,9-11,14-16,19,22H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUAULCKNWSNUHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2C(C(N1)C3=CC=CC=C3O)C(=O)N(C2=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-cyclohexyl-3-(2-hydroxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione

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